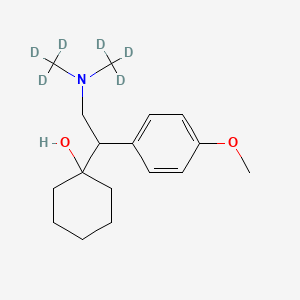

Venlafaxine-d6

Vue d'ensemble

Description

Venlafaxine-d6 (chlorhydrate) est une forme deutérée du chlorhydrate de venlafaxine, un antidépresseur appartenant à la classe des inhibiteurs de la recapture de la sérotonine et de la norépinéphrine (IRSN). Il est principalement utilisé dans le traitement du trouble dépressif majeur, du trouble anxieux généralisé, du trouble d'anxiété sociale et du trouble panique . La version deutérée, this compound, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme de la venlafaxine en raison de son marquage isotopique stable.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Venlafaxine-d6 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de venlafaxine. Cela peut être réalisé par différentes voies de synthèse, notamment l'utilisation de réactifs et de solvants deutérés. Une méthode courante implique l'hydrogénation d'un composé précurseur en présence de gaz deutérium, ce qui conduit au remplacement des atomes d'hydrogène par du deutérium .

Méthodes de production industrielle

La production industrielle du this compound (chlorhydrate) implique généralement une synthèse à grande échelle utilisant des réactifs et des catalyseurs deutérés. Le processus comprend plusieurs étapes telles que la deutération, la purification et la cristallisation pour obtenir le produit final avec une pureté isotopique élevée .

Analyse Des Réactions Chimiques

Types de réactions

Venlafaxine-d6 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former son dérivé N-oxyde correspondant.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme parentale, la venlafaxine.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou du groupe amine, conduisant à différents dérivés.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes ou les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxyde, la venlafaxine réduite et divers analogues substitués .

Applications de la recherche scientifique

This compound (chlorhydrate) est largement utilisé dans la recherche scientifique pour diverses applications :

Pharmacocinétique : Il est utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la venlafaxine dans les systèmes biologiques.

Études métaboliques : Le composé deutéré aide à identifier les voies métaboliques et les intermédiaires.

Études d'interaction médicamenteuse : Il est utilisé pour étudier les interactions médicamenteuses potentielles et leurs effets sur le métabolisme de la venlafaxine.

Chimie analytique : This compound sert d'étalon interne en spectrométrie de masse et dans d'autres techniques analytiques.

Mécanisme d'action

This compound (chlorhydrate) exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine, deux neurotransmetteurs clés impliqués dans la régulation de l'humeur. Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant la neurotransmission et l'humeur . Le composé et son métabolite actif, l'O-desméthylvenlafaxine, inhibent sélectivement la recapture de la sérotonine et de la norépinéphrine sans activité significative sur d'autres récepteurs .

Applications De Recherche Scientifique

Venlafaxine-d6 (hydrochloride) is widely used in scientific research for various applications:

Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of venlafaxine in biological systems.

Metabolism Studies: The deuterated compound helps in identifying metabolic pathways and intermediates.

Drug Interaction Studies: It is used to investigate potential drug-drug interactions and their effects on venlafaxine metabolism.

Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and other analytical techniques.

Mécanisme D'action

Venlafaxine-d6 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . The compound and its active metabolite, O-desmethylvenlafaxine, selectively inhibit the reuptake of serotonin and norepinephrine without significant activity on other receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Desvenlafaxine : Le métabolite actif de la venlafaxine, également un IRSN, utilisé dans le traitement du trouble dépressif majeur.

Duloxétine : Un autre IRSN utilisé pour les troubles dépressifs et anxieux.

Milnacipran : Un IRSN utilisé principalement pour la fibromyalgie.

Unicité

Venlafaxine-d6 (chlorhydrate) est unique en raison de son marquage au deutérium, ce qui offre des avantages dans les études pharmacocinétiques en permettant un suivi précis et une différenciation de la forme non deutérée. Cela en fait un outil précieux en milieu de recherche .

Activité Biologique

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder and anxiety disorders. The compound Venlafaxine-d6 (VEN-d6) is a deuterated form of venlafaxine, which serves as an internal standard in pharmacokinetic studies. This article explores the biological activity of VEN-d6, focusing on its pharmacokinetics, metabolic pathways, and effects on human physiology.

Pharmacokinetics of this compound

Venlafaxine is well absorbed, with an absolute bioavailability of approximately 45% for extended-release formulations and about 12.6% for immediate-release forms . The metabolism of venlafaxine predominantly occurs in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV) .

Table 1: Pharmacokinetic Parameters of Venlafaxine and ODV

| Parameter | Venlafaxine | O-desmethylvenlafaxine |

|---|---|---|

| Bioavailability | 45% (ER), 12.6% (IR) | N/A |

| Metabolizing Enzymes | CYP2D6 (89%), CYP2C19 (10%) | N/A |

| Elimination Half-life | ~20.6 hours | N/A |

| Peak Concentration | Varies by formulation | Varies by formulation |

Metabolic Pathways

The metabolism of venlafaxine involves several pathways leading to various metabolites:

- O-desmethylvenlafaxine (ODV) : The primary active metabolite exhibiting similar pharmacological activity to venlafaxine.

- N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV) : Minor metabolites with reduced activity compared to ODV .

The metabolic ratios of these compounds can be influenced by genetic polymorphisms in metabolizing enzymes, particularly CYP2D6 and CYP2C19. For example, individuals with poor metabolizer phenotypes for CYP2D6 show altered ratios of ODV to venlafaxine, impacting therapeutic efficacy and safety .

Clinical Studies and Case Reports

Research has indicated that venlafaxine can have significant effects on cardiovascular parameters. A study involving elderly patients reported changes in ECG intervals during treatment with venlafaxine XR, noting a mean QTc shortening . This highlights the importance of monitoring cardiac function in patients receiving this medication.

Case Study: Life-Threatening Cardiogenic Shock

A notable case involved a patient who developed cardiogenic shock attributed to venlafaxine overdose. The patient exhibited severe metabolic derangements requiring intensive care management, including ECMO support. This case underscores the potential for severe adverse effects associated with venlafaxine, particularly at high doses or in vulnerable populations .

Analytical Methods

The quantification of venlafaxine and its metabolites in biological samples is crucial for understanding their pharmacokinetics. Advanced techniques such as UPLC-MS have been validated for this purpose, allowing for sensitive detection and accurate measurement of drug levels in plasma .

Table 2: Recovery Rates in Analytical Methods

| Concentration (ng/mL) | Absolute Recovery (%) |

|---|---|

| 20 | 78.4 |

| 400 | 82.6 |

| 1600 | 90.6 |

These methods are essential for both clinical monitoring and research applications involving this compound.

Propriétés

IUPAC Name |

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYFNHXARDNFZ-TXHXQZCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345305 | |

| Record name | Venlafaxine-d6 (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062606-12-5 | |

| Record name | Venlafaxine-d6 (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Venlafaxine-d6 used as an internal standard in this study?

A1: this compound is a deuterated form of Venlafaxine, meaning it has a similar chemical structure with the addition of deuterium atoms. These atoms make the molecule slightly heavier but don't significantly alter its chemical behavior. This similarity is crucial because it allows this compound to mimic the behavior of Venlafaxine during sample preparation and analysis. []

Q2: Can you describe the specific analytical method used in this study for Venlafaxine and O-desmethylvenlafaxine analysis?

A2: The study utilizes a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Venlafaxine and O-desmethylvenlafaxine in human plasma. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.